N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide
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Overview
Description
N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide typically involves the reaction of 3-hydroxy-4-phenylbutan-2-one with prop-2-enamide under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Formation of 3-oxo-4-phenylbutan-2-yl)prop-2-enamide.
Reduction: Formation of N-(3-amino-4-phenylbutan-2-yl)prop-2-enamide.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The phenyl group may also interact with hydrophobic regions of proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Similar structure but with a different substituent on the amide nitrogen.
N-(3-Hydroxypropyl)prop-2-enamide: Similar structure but with a different alkyl chain length.
Uniqueness
N-(3-Hydroxy-4-phenylbutan-2-yl)prop-2-enamide is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
N-(3-hydroxy-4-phenylbutan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-13(16)14-10(2)12(15)9-11-7-5-4-6-8-11/h3-8,10,12,15H,1,9H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRBXQVNLLZOFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)O)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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